molecular formula C16H18F5NO3 B12110144 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester

Katalognummer: B12110144
Molekulargewicht: 367.31 g/mol
InChI-Schlüssel: IQVLWCGOQKTESS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound that features a piperidine ring substituted with a pentafluoroethyloxymethyl group and a benzyl ester moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pentafluoroethyloxymethyl Group: This step involves the reaction of the piperidine derivative with pentafluoroethyloxymethylating agents under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The pentafluoroethyloxymethyl group may enhance the compound’s binding affinity and specificity, while the benzyl ester moiety can influence its solubility and stability. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid methyl ester
  • 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid ethyl ester

Uniqueness

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester moiety, which can impart distinct chemical and physical properties compared to its methyl and ethyl ester counterparts

Eigenschaften

Molekularformel

C16H18F5NO3

Molekulargewicht

367.31 g/mol

IUPAC-Name

benzyl 2-(1,1,2,2,2-pentafluoroethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H18F5NO3/c17-15(18,19)16(20,21)25-11-13-8-4-5-9-22(13)14(23)24-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI-Schlüssel

IQVLWCGOQKTESS-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(C1)COC(C(F)(F)F)(F)F)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.